molecular formula C11H9NO3 B1599173 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid CAS No. 91137-55-2

4-methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid

Cat. No. B1599173
CAS RN: 91137-55-2
M. Wt: 203.19 g/mol
InChI Key: HRFYZRHGBICKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid” is a chemical compound with the linear formula C11H9NO3 . Its molecular weight is 203.2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for “4-methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid” is 1S/C11H9NO3/c1-7-9(11(13)14)15-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.


Physical And Chemical Properties Analysis

“4-methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid” is a powder with a melting point of 239-242°C . The storage temperature is room temperature .

Scientific Research Applications

Antimicrobial Activity

Oxazole derivatives have been found to exhibit significant antimicrobial activity . For instance, a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones were synthesized and examined for their antibacterial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli and C. albicans, A. niger and A. clavatus .

Anticancer Activity

Oxazole derivatives have also been found to have anticancer properties . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

Anti-inflammatory Activity

Oxazole derivatives have been reported to exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antidiabetic Activity

Some oxazole derivatives have been found to exhibit antidiabetic activity . This suggests that they could be used in the development of new antidiabetic drugs .

Antiobesity Activity

Oxazole derivatives have also been found to exhibit antiobesity activity . This suggests that they could be used in the development of new antiobesity drugs .

Antioxidant Activity

Oxazole derivatives have been found to exhibit antioxidant activity . This suggests that they could be used in the development of new antioxidant drugs .

Antiglaucomatous Activity

A new method for obtaining 4- (2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . This compound exhibited the properties of an isoform-selective inhibitor of human carbonic anhydrase II .

Antitubercular Activity

Heterocycles based on the 1,2,3-triazole moiety, which can be synthesized from oxazole derivatives, have been utilized in the development of several medicinal scaffolds that demonstrate antitubercular activity .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7-9(11(13)14)15-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFYZRHGBICKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400312
Record name 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid

CAS RN

91137-55-2
Record name 4-Methyl-2-phenyl-5-oxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91137-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
4-methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
4-methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid
Reactant of Route 4
4-methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
4-methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
4-methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.